3-(1-Piperidinyl)-L-Ala-OMe.HCl
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Overview
Description
3-(1-Piperidinyl)-L-Ala-OMe.HCl is a compound that features a piperidine ring attached to an alanine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-L-Ala-OMe.HCl typically involves the formation of the piperidine ring followed by its attachment to the alanine derivative. One common method involves the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis, where the formation of 3-(1-piperidinyl)alanyl-containing peptides is identified through phosphoryl β-elimination . The reaction conditions often include the use of bases like cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination .
Industrial Production Methods
Industrial production methods for this compound may involve batchwise solid-phase synthesis using Fmoc chemistry. This method utilizes modified protocols with two-step deprotection and coupling cycles . The use of automated peptide synthesizers can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinyl)-L-Ala-OMe.HCl can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include piperidinones from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution .
Scientific Research Applications
3-(1-Piperidinyl)-L-Ala-OMe.HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein phosphorylation and signal transduction pathways.
Industry: The compound is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinyl)-L-Ala-OMe.HCl involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways . Additionally, the alanine derivative can participate in enzymatic reactions, affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom, structurally similar to piperidine.
Piperazine: A six-membered ring containing two nitrogen atoms, often used in pharmaceuticals.
Uniqueness
3-(1-Piperidinyl)-L-Ala-OMe.HCl is unique due to its combination of a piperidine ring and an alanine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H17ClN2O2 |
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Molecular Weight |
208.68 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
DHAMEGBBXZIAFX-FJXQXJEOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](N)N1CCCCC1.Cl |
Canonical SMILES |
COC(=O)C(N)N1CCCCC1.Cl |
Origin of Product |
United States |
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